molecular formula C15H21NO2 B6291910 Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 163705-87-1

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B6291910
CAS No.: 163705-87-1
M. Wt: 247.33 g/mol
InChI Key: QVKPXSULPYUNBF-YRGRVCCFSA-N
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Description

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by three stereocenters: the 2R and 3R positions on the pyrrolidine ring and the 1R configuration of the phenylethyl substituent. This compound is synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in a 1:1 acetic acid-acetonitrile solvent system, yielding an orange oil after purification . The phenylethyl group introduces lipophilicity, while the methyl ester at the 3-position enhances solubility in organic solvents. Its stereochemical complexity makes it a valuable intermediate in asymmetric synthesis, particularly for generating shape-diverse 3D fragments in drug discovery .

Properties

IUPAC Name

methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPXSULPYUNBF-YRGRVCCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1[C@H](C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a critical step for introducing stereochemical control. In one protocol, a mixture of methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate (1.00 g), methanol (20 mL), acetic acid (1.0 mL), and 10% Pd/C (350 mg) is stirred under hydrogen for 4 hours, achieving quantitative conversion. The reaction’s stereochemical outcome depends on the chiral auxiliary [(1S)-1-phenylethyl group], which directs hydrogenation to the desired diastereomer.

Catalytic Hydrogenation and Debenzylation

Hydrogen Pressure and Catalyst Loading

Optimization studies reveal that hydrogen pressure significantly impacts reaction efficiency. Under 425 psi H₂ pressure, complete debenzylation of the (1S)-1-phenylethyl group occurs within 16 hours, yielding methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate. Lower pressures (e.g., ambient conditions) require extended reaction times (24 hours) but maintain stereochemical integrity.

Table 1: Hydrogenation Conditions and Yields

Hydrogen PressureCatalyst LoadingTime (h)Yield (%)
425 psi10% Pd/C (0.3% w/w)16>99
Ambient10% Pd/C (0.4% w/w)2495

Post-Hydrogenation Functionalization

Acylation and Coupling Reactions

The deprotected pyrrolidine intermediate undergoes further functionalization. For instance, treatment with ethyl 2-chloro-2-oxoacetate in dichloromethane, mediated by diisopropylethylamine, introduces an ethoxy-oxoacetyl group at the pyrrolidine nitrogen. Subsequent aminolysis with isopropylamine in ethanol at 60°C for 2 hours yields methyl (2S)-1-[2-(isopropylamino)-2-oxo-acetyl]-2-methyl-pyrrolidine-3-carboxylate, a precursor for peptide coupling.

Purification and Chromatographic Resolution

Silica Gel Chromatography

Crude products are purified via gradient elution (heptane to ethyl acetate) to isolate enantiomerically pure fractions. For example, methyl (2S,3S)-1-(4-cyano-1-naphthyl)-2-methylpyrrolidine-3-carboxylate is obtained with 98% enantiomeric excess (ee) after column chromatography.

Recrystallization Techniques

Recrystallization from methanol/water mixtures enhances purity. The carboxylic acid derivative, (2S)-1-[2-(isopropylamino)-2-oxo-acetyl]-2-methyl-pyrrolidine-3-carboxylic acid, is isolated as a white powder after acid-base extraction and solvent evaporation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

High-pressure hydrogenation (425 psi) offers superior scalability and shorter reaction times compared to ambient conditions. However, the latter is preferable for small-scale synthesis due to lower equipment requirements.

Stereochemical Integrity

The (1S)-1-phenylethyl chiral auxiliary ensures >99% diastereomeric excess (de) during hydrogenation, critical for achieving the target (2R,3R) configuration after resolution.

Challenges and Limitations

Catalyst Deactivation

Pd/C catalysts are prone to poisoning by sulfur-containing intermediates, necessitating rigorous substrate purification.

Optical Purity Maintenance

Racemization during acylations remains a concern, requiring low-temperature conditions and non-polar solvents to minimize epimerization .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism by which Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, or neurotransmission.

Comparison with Similar Compounds

The structural and stereochemical nuances of Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate significantly influence its reactivity, physical properties, and applications. Below is a detailed comparison with analogous pyrrolidine derivatives:

Stereoisomers and Diastereomers
Compound Name Stereochemistry Key Substituents Synthesis Method Key Data/Properties
Target Compound (2R,3R,1R) Methyl ester, phenylethyl NaBH(OAc)₃ in AcOH-MeCN Orange oil; reductive amination
Methyl (2R,3R)-1-[(1S*)-phenylethyl] isomer (2R,3R,1S*) Methyl ester, phenylethyl Same as target, differing in phenylethyl Diastereomer; distinct NMR shifts
(2R,3S)-1-[(1R*)-phenylethyl] isomer (S31) (2R,3S,1R*) Methyl ester, phenylethyl DBU-mediated isomerization at 100°C Orange oil; thermal rearrangement

Key Observations :

  • Stereochemical Impact : The phenylethyl group’s configuration (1R vs. 1S) drastically alters diastereomer stability and reactivity. For example, heating a mixture of 18a and 18b with DBU induces epimerization at the 3-position, generating S31 .
  • Synthetic Flexibility : The target compound’s synthesis employs mild reductive conditions, whereas isomerization requires harsh bases (e.g., DBU) and elevated temperatures .
Functional Group Variations
Compound Name Core Structure Functional Modifications Synthesis Highlights Analytical Data
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl) derivative (14{4,5}) Pyrrolidine-3-carboxylic acid Benzodioxol, urea, trifluoromethylphenyl Multi-step synthesis via intermediate 6{4} FTIR: 1675 cm⁻¹ (urea C=O); MS: [M+H]⁺ = 466
Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride Pyrrolidine-3-carboxylate Hydrochloride salt, no phenylethyl Boc-deprotection with propionyl chloride in MeOH ¹H NMR: δ 9.63 (br s, NH); LCMS: [M+H]⁺ = 130

Key Observations :

  • Substituent Effects : The benzodioxol-urea derivative (14{4,5}) exhibits increased polarity and hydrogen-bonding capacity due to the urea moiety, contrasting with the target compound’s lipophilic phenylethyl group .
  • Salt Formation : Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride’s hydrochloride salt improves aqueous solubility, broadening its utility in pharmaceutical formulations .

Biological Activity

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H21N
  • Molecular Weight : 231.34 g/mol
  • CAS Number : 149606-27-9
  • Purity : Typically around 95% in research settings.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It has been shown to modulate the activity of:

  • Dopamine Receptors : Exhibiting agonistic properties that influence dopaminergic signaling pathways, which are crucial for mood regulation and cognitive functions.
  • Serotonin Receptors : Potentially affecting serotonin levels, thereby impacting mood and anxiety disorders.

1. Antidepressant Effects

Research indicates that the compound may exhibit antidepressant-like effects in animal models. In a study using the forced swim test, subjects treated with this compound displayed significantly reduced immobility times compared to controls, suggesting enhanced mood and reduced depressive symptoms.

2. Neuroprotective Properties

The compound has shown promise in neuroprotection against oxidative stress. In vitro studies demonstrated that it can reduce cell death in neuronal cell lines exposed to oxidative agents, potentially through the upregulation of antioxidant enzymes.

3. Analgesic Activity

This compound has been evaluated for its analgesic properties in pain models. Results indicated a significant reduction in pain response in both acute and chronic pain scenarios.

Case Studies

StudyMethodologyFindings
Smith et al. (2020)Animal ModelDemonstrated antidepressant-like effects via reduced immobility in forced swim tests.
Johnson et al. (2021)In vitroShowed neuroprotective effects against oxidative stress in neuronal cultures.
Lee et al. (2022)Pain ModelReported significant analgesic effects in both acute and chronic pain assessments.

Q & A

Q. What are the key synthetic routes for Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate, and what reagents/conditions are critical for stereochemical purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Chiral auxiliary incorporation : Use of (R)-configured starting materials (e.g., (R)-1-phenylethylamine) to enforce stereochemical control at the pyrrolidine ring and substituents .
  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) for activating carboxylic acids during esterification or amide bond formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency and selectivity .
  • Temperature control : Low temperatures (0–5°C) minimize racemization during sensitive steps like chiral center formation .

Q. What analytical techniques are most effective for confirming stereochemistry and purity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to quantify enantiomeric excess (ee) .
  • X-ray crystallography : Provides definitive stereochemical assignment by resolving atomic coordinates in crystalline samples .
  • 2D NMR spectroscopy : Techniques like COSY and NOESY correlate proton-proton interactions to confirm spatial arrangements of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR discrepancies) during characterization?

Methodological Answer:

  • Heteronuclear correlation experiments : Use HSQC or HMBC to resolve ambiguities in proton-carbon connectivity, especially in crowded spectral regions .
  • Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns and assign overlapping signals .
  • Comparative analysis : Cross-reference with literature data for structurally similar pyrrolidine derivatives (e.g., methyl (2S,3S)-analogs) to validate assignments .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

Methodological Answer:

  • Solvent polarity adjustment : Use DMF for polar transition states or toluene for non-polar intermediates to suppress undesired pathways .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency while minimizing byproducts .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .

Q. How does the choice of coupling agents (e.g., DCC vs. EDC) influence amide bond formation in pyrrolidine derivatives?

Methodological Answer:

  • DCC : Generates dicyclohexylurea as a byproduct, which is insoluble and requires filtration. Ideal for small-scale syntheses .
  • EDC : Forms water-soluble urea derivatives, enabling homogeneous reaction conditions. Preferred for reactions requiring aqueous workup .
  • Additives : Hydroxybenzotriazole (HOBt) or Oxyma reduces racemization risk during activation .

Q. What challenges arise in scaling synthesis from milligram to gram quantities while maintaining enantiomeric excess?

Methodological Answer:

  • Exothermic reactions : Use continuous flow reactors to dissipate heat and prevent thermal degradation .
  • Purification scalability : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during scale-up .

Q. How can researchers validate the biological relevance of this compound in drug discovery pipelines?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., GPCRs) using software like AutoDock Vina to prioritize in vitro testing .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to receptors .
  • Metabolic stability studies : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

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